molecular formula C17H27N5O13 B14805898 Piomycin

Piomycin

Cat. No.: B14805898
M. Wt: 509.4 g/mol
InChI Key: SCZYQAZFJXNTQD-UHFFFAOYSA-N
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Description

Piomycin, which is identified as Polyoxin B with CAS number 19396-06-6, is a chemical compound supplied for scientific research and development purposes . As a fine chemical and pharmaceutical intermediate, it is utilized in various non-clinical laboratory applications. Researchers employ this compound in chemical synthesis and manufacturing processes. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, and it is not intended for human use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage instructions.

Properties

Molecular Formula

C17H27N5O13

Molecular Weight

509.4 g/mol

IUPAC Name

2-[(2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid

InChI

InChI=1S/C17H27N5O13/c18-6(8(25)5(24)3-34-16(19)32)13(29)20-7(15(30)31)11-9(26)10(27)14(35-11)22-1-4(2-23)12(28)21-17(22)33/h4-11,14,23-27H,1-3,18H2,(H2,19,32)(H,20,29)(H,30,31)(H,21,28,33)

InChI Key

SCZYQAZFJXNTQD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)CO

Origin of Product

United States

Molecular Architecture and Structural Elucidation of Piomycin Polyoxin B

Advanced Spectroscopic Techniques for Structural Characterization

Various spectroscopic methods provide complementary information about the functional groups, connectivity, and electronic properties of Piomycin, while X-ray crystallography offers insights into its three-dimensional arrangement. slideshare.netacdlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of atoms within a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques, such as COSY, TOCSY, HSQC/HMQC, and HMBC, are essential in the structural elucidation of complex natural products like this compound. researchgate.netnd.edubruker.comcore.ac.uk ¹H NMR provides information about the types of protons and their chemical environments, including coupling patterns that reveal adjacent protons. ¹³C NMR helps identify different carbon environments. 2D NMR experiments establish correlations between protons (COSY, TOCSY) or between protons and carbons (HSQC/HMQC for one-bond correlations, HMBC for long-range correlations), allowing for the mapping of the molecular skeleton. core.ac.uknih.gov

Detailed NMR analysis has been crucial in confirming the structure of this compound and its analogs. For instance, ¹H and ¹³C NMR data, along with COSY and HMBC correlations, were used to determine the structure of polyoxin (B77205) P, an analog of this compound containing a thymine (B56734) base and a dehydroxyl-carbamoylpolyoxic acid peptidyl moiety. nih.govd-nb.info

Conceptual Data Table Example (based on typical NMR data presentation):

Position¹H NMR (δ, multiplicity, J)¹³C NMR (δ)COSY CorrelationsHMBC Correlations
H-X...C-YH-W, H-ZC-A, C-B, C-C
...............
(This table would contain specific chemical shift and coupling data for assigned atoms in this compound, derived from experimental results.)

Infrared (IR) Spectroscopy in Functional Group Analysis of this compound

IR spectroscopy is used to identify the characteristic functional groups present in a molecule by analyzing the vibrations of its chemical bonds. Different functional groups absorb infrared radiation at specific frequencies, resulting in characteristic peaks in the IR spectrum. slideshare.netucalgary.ca For this compound, IR spectroscopy would be expected to show absorption bands corresponding to key functional groups such as hydroxyl (-OH), amino (-NH₂), carbonyl (C=O, from amide, carboxylic acid, and uracil (B121893) moieties), and glycosidic linkages (C-O-C). datapdf.com

While detailed IR spectra or specific peak assignments for this compound were not extensively provided in the search results, general applications of FTIR in characterizing organic compounds, including those with similar functional groups, were noted. researchgate.netresearchgate.net For example, IR spectroscopy has been used to confirm the presence of O-H and C-H stretching vibrations in studies involving polyoxin B nanoparticles. x-mol.comresearchgate.net The presence of a carbonyl group can be identified by characteristic absorption peaks in the IR spectrum. jlu.edu.cn

Conceptual Data Table Example (based on typical IR data presentation):

Functional GroupCharacteristic IR Absorption (cm⁻¹)
O-H (stretch)~3200-3600 (broad)
N-H (stretch)~3100-3500
C=O (amide)~1630-1690
C=O (uracil)~1650-1720
C=O (carboxylic acid)~1700-1760
C-O (glycosidic)~1000-1150
(This table would list specific IR absorption bands observed for this compound and their corresponding functional group assignments.)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis of this compound

UV-Vis spectroscopy is primarily used to detect and analyze chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. slideshare.netlibretexts.org this compound contains a uracil base, which is a known chromophore. UV-Vis spectroscopy can provide information about the electronic transitions within this chromophore and its environment. libretexts.orgresearchgate.net The absorption maximum (λmax) in the UV-Vis spectrum is characteristic of the chromophore and can be influenced by conjugation and substituents. libretexts.orgupi.edu

Studies involving polyoxins often utilize UV-Vis detection in techniques like HPLC, indicating that these compounds have characteristic UV absorption properties. d-nb.infoscribd.com While specific λmax values for this compound were not prominently featured in the search results, the uracil moiety is expected to exhibit absorption in the UV region. nih.govresearchgate.net UV-Vis spectroscopy is a useful, rapid, and non-destructive tool for confirming the presence of compounds with known chromophores by comparing their spectra to references. nih.gov

Conceptual Data Table Example (based on typical UV-Vis data presentation):

Chromophoreλmax (nm)
Uracil base~260
(This table would show the UV-Vis absorption maximum for this compound, likely related to the uracil chromophore.)

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis of this compound

Mass spectrometry is a technique used to determine the molecular weight of a compound and to obtain fragmentation patterns that provide clues about its structure. slideshare.netacdlabs.comnd.edu In MS, the molecule is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak corresponds to the intact molecule (or its protonated/deprotonated form), giving the molecular weight. Fragmentation of the molecular ion produces smaller ions, and the pattern of these fragment ions can be used to deduce the connectivity and arrangement of atoms within the molecule. jlu.edu.cnakjournals.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition. nih.govresearchgate.net

For this compound (Polyoxin B), mass spectrometry has been used to confirm its molecular weight and analyze its fragmentation pattern. Studies have reported the detection of this compound by LC-MS with a protonated molecular ion [M+H]⁺ at m/z 508.1521 and a deprotonated molecular ion [M-H]⁻ at m/z 506.1. nih.govakjournals.com Specific fragment ions have also been observed, such as those at m/z 463.1, 216.6, and 140.6 in negative ion mode, and m/z 489.9, 366.3, and 305.3 in positive ion mode, which are valuable for structural confirmation. akjournals.com

Data Table:

Ion Typem/z ValueMode
Molecular Ion [M+H]⁺508.1521Positive Ion
Molecular Ion [M-H]⁻506.1Negative Ion
Fragment Ion463.1Negative Ion
Fragment Ion216.6Negative Ion
Fragment Ion140.6Negative Ion
Fragment Ion489.9Positive Ion
Fragment Ion366.3Positive Ion
Fragment Ion305.3Positive Ion
(Data compiled from nih.govakjournals.com)

X-ray Crystallography for Three-Dimensional Structure Determination of this compound

X-ray crystallography is the most definitive technique for determining the precise three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers, bond lengths, and bond angles. slideshare.netacdlabs.comwikipedia.org It involves obtaining a high-quality single crystal of the compound and then diffracting X-rays through it. The resulting diffraction pattern is analyzed to reconstruct the electron density map of the molecule, revealing the positions of the atoms in three dimensions. wikipedia.org

Conceptual Data Inclusion (based on typical X-ray crystallography findings):

Crystal System and Space Group: (e.g., Triclinic, P1; Monoclinic, P2₁/c; etc.)

Unit Cell Dimensions: (a, b, c, α, β, γ)

Number of Molecules per Unit Cell (Z):

Resolution: (e.g., 1.5 Å)

R-factor: (a measure of the agreement between the experimental data and the model)

Key Bond Lengths and Angles: (Specific values for important bonds and angles within the this compound structure)

Confirmation of Stereochemistry: (Details on the absolute configuration of chiral centers)

(Specific crystallographic data for this compound (Polyoxin B) was not found in the provided search results, but data from related polyoxins or degradation products would be presented here if available.)

Raman Spectroscopy in Vibrational Mode Analysis of this compound

Raman spectroscopy is a complementary vibrational spectroscopic technique to IR spectroscopy. It provides information about the vibrational modes of a molecule by analyzing the inelastic scattering of light. acdlabs.comucalgary.ca While IR spectroscopy measures absorptions due to changes in dipole moment during vibrations, Raman spectroscopy measures scattering due to changes in polarizability. mdpi.com This makes Raman spectroscopy particularly useful for studying nonpolar or weakly polar bonds and functional groups that may be weak or absent in IR spectra. mdpi.com

Raman spectroscopy can be used to analyze the vibrational modes of various components within this compound, such as the bonds within the uracil ring, the carbohydrate moiety, and the peptidyl chain. x-mol.comresearchgate.net Studies have utilized Raman spectroscopy to characterize materials involving polyoxin B, observing characteristic Raman peaks related to specific bonds, such as disulfide bonds in nanoparticle formulations containing polyoxin B. x-mol.comresearchgate.net The appearance of specific Raman peaks can support the presence of certain functional groups or structural features identified by other techniques. x-mol.com

Conceptual Data Table Example (based on typical Raman data presentation):

Functional Group or BondCharacteristic Raman Shift (cm⁻¹)
C=C (aromatic/ring)~1600
C≡N~2100-2250
S-S~495-545
(This table would list specific Raman shifts observed for this compound and their corresponding functional group or bond assignments.)

Microanalysis for Elemental Composition of this compound

Microanalysis is a quantitative technique used to determine the elemental composition of a chemical substance. For organic compounds like this compound (Polyoxin B), this typically involves determining the percentages of carbon (C), hydrogen (H), nitrogen (N), and often oxygen (O) by combustion analysis or other suitable methods. These experimental values are then compared to the theoretical percentages calculated from a proposed molecular formula. Agreement between the experimental and theoretical values provides strong evidence for the correctness of the molecular formula and, by extension, supports the structural characterization of the compound.

Research findings on the elemental composition of this compound (Polyoxin B) consistently report a molecular formula of C₁₇H₂₅N₅O₁₃ chembk.comchem960.comsielc.combiosynth.comnih.gov. Based on this molecular formula, the theoretical elemental composition can be calculated.

The theoretical elemental composition for C₁₇H₂₅N₅O₁₃ is as follows:

ElementAtomic Weight ( g/mol )Number of AtomsMass Contribution ( g/mol )Percentage (%)
Carbon (C)12.011717 * 12.01 = 204.17(204.17 / 507.40) * 100 ≈ 40.24
Hydrogen (H)1.0082525 * 1.008 = 25.20(25.20 / 507.40) * 100 ≈ 4.97
Nitrogen (N)14.0155 * 14.01 = 70.05(70.05 / 507.40) * 100 ≈ 13.80
Oxygen (O)16.001313 * 16.00 = 208.00(208.00 / 507.40) * 100 ≈ 40.99
Total 507.42 ≈ 100.00

Note: Molecular weight used for calculation is approximately 507.40 g/mol chembk.comsielc.comnih.gov. Minor variations in calculated percentages may occur based on the precise atomic weights used.

Published data from elemental analysis of Polyoxin B aligns closely with these theoretical values. For instance, one source provides the elemental analysis as C, 40.24%; H, 4.97%; N, 13.80%; O, 40.99% . These experimental percentages are in excellent agreement with the theoretical composition calculated from the molecular formula C₁₇H₂₅N₅O₁₃, supporting its validity.

Microanalysis, alongside techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is a standard method for the confirmation of the structure of organic compounds triphasepharmasolutions.comveeprho.comtaylorandfrancis.comkarary.edu.sd. The elemental composition derived from microanalysis provides empirical formula information, which, when combined with molecular weight data (often obtained from mass spectrometry), allows for the determination of the molecular formula karary.edu.sdchromatographyonline.com. This molecular formula is a fundamental piece of information required for the complete structural elucidation of a compound.

While specific detailed data tables from original microanalysis experiments on this compound were not extensively found in the search results, the consistent reporting of the molecular formula C₁₇H₂₅N₅O₁₃ across multiple sources that cite elemental analysis implies that experimental microanalysis data supports this composition chembk.comchem960.comsielc.combiosynth.comnih.gov. The close match between the reported experimental percentages and the theoretical values calculated from this formula reinforces the accuracy of the determined elemental composition.

Biosynthetic Pathways of Piomycin Polyoxin B

Producing Microorganisms and Genetic Determinants

Piomycin is produced by certain species of Streptomyces, a genus of filamentous bacteria known for their prolific production of secondary metabolites, including many antibiotics mdpi.comnih.gov.

Identification and Characterization of Streptomyces Strains Producing this compound

The primary producers of polyoxins, including this compound, are Streptomyces cacaoi var. asoensis and Streptomyces aureochromogenes rsc.orgresearchgate.netasm.org. Streptomyces cacaoi var. asoensis was identified as a producer of polyoxins A and B google.com. Characterization of these strains has distinguished them from other Streptomyces species based on morphological and physiological characteristics, as well as their unique ability to produce polyoxins google.com. For instance, Streptomyces cacaoi var. asoensis exhibits specific aerial mycelia and spore characteristics google.com.

Elucidation of Biosynthetic Gene Clusters (BGCs) for Polyoxin (B77205) Production

The genes responsible for polyoxin biosynthesis are organized into a biosynthetic gene cluster (BGC) in the genome of the producing Streptomyces strains rsc.orgresearchgate.netresearchgate.net. The polyoxin (pol) gene cluster from Streptomyces cacaoi has been cloned and characterized researchgate.netresearchgate.netcapes.gov.br. A sequenced region of 46,066 base pairs was found to contain 39 putative open reading frames, of which 20 were defined as necessary for polyoxin biosynthesis based on heterologous expression in Streptomyces lividans TK24 researchgate.netresearchgate.netcapes.gov.br. This BGC encodes the enzymatic machinery required for assembling the nucleoside and peptidyl moieties of polyoxin researchgate.net. The BGC for polyoxin biosynthesis is cataloged in databases such as MIBiG (Minimum Information about a Biosynthetic Gene cluster) ebi.ac.uk.

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is catalyzed by a series of enzymes encoded within the pol gene cluster.

Characterization of Key Biosynthetic Enzymes

Several key enzymes involved in polyoxin biosynthesis have been identified and characterized. The biosynthesis of the nucleoside skeleton is thought to begin with the condensation of uridine (B1682114) and phosphoenolpyruvate (B93156) (PEP) researchgate.net. Enzymes like PolA, an enolpyruvyltransferase, are involved in activating UMP for accepting the PEP moiety researchgate.net. PolA shares a similar role with NikO in the biosynthesis of nikkomycin, another nucleoside antibiotic researchgate.net.

The formation of the octosyl acid (OA) backbone, a key intermediate in the biosynthesis of polyoxin and nikkomycin, involves the radical S-adenosylmethionine (SAM) enzyme PolH and the phosphatase PolJ rsc.orgrsc.org. PolH catalyzes a free radical reaction using 3′-enolpyruvyl uridine 5′-monophosphate (3′-EUMP) as a substrate, and PolJ dephosphorylates the resulting octosyl acid 5′-phosphate (OAP) to OA rsc.orgrsc.org.

The biosynthesis of the CPOAA moiety originates from L-glutamate and involves at least five enzymes: PolL, PolM, PolN, PolO, and PolP asm.orgresearchgate.net. PolN, an N-acetyltransferase, acetylates L-glutamic acid to form N-acetyl glutamic acid, which is then phosphorylated by the kinase PolP researchgate.net. PolM is involved in the reduction of the phosphorylated intermediate researchgate.net. PolO has been characterized as an AHV O-carbamoyltransferase involved in CPOAA biosynthesis researchgate.net.

The final assembly of the peptidyl and nucleoside moieties is catalyzed by PolG, an ATP-dependent ligase responsible for forming the amide bond that links the two parts of polyoxin asm.org.

PolB has been identified as an unusual UMP C-5 methylase with thymidylate synthase activity, responsible for the C-5 methylation of the nucleoside skeleton in polyoxin biosynthesis hep.com.cn.

Role of Polyketide Synthases in Related Biosynthetic Architectures

While this compound (Polyoxin B) itself is a peptidyl nucleoside antibiotic and its core structure is not directly synthesized by polyketide synthases (PKSs), PKSs are central to the biosynthesis of many other natural products, including some antibiotics asm.orgplos.orgacs.org. PKSs are multi-functional enzymes that catalyze the biosynthesis of polyketides through repetitive condensation reactions of acyl-CoA-derived building blocks asm.orgplos.org. In the context of nucleoside antibiotics, some complex purine (B94841) nucleoside antibiotics like miharamycins and amipurimycin (B1210168) contain a high-carbon sugar core whose early biosynthetic steps are catalyzed by a polyketide synthase rsc.org. This highlights the diverse enzymatic strategies employed in the biosynthesis of complex natural products, where pathways can involve components from different biosynthetic classes.

Glycosyl Transferase Activities in Nucleoside Antibiotic Assembly

Glycosyl transferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor molecule to an acceptor molecule nih.govfrontiersin.org. While the core structure of this compound is a nucleoside, glycosylation is a common modification in many natural products, including other nucleoside antibiotics, and can significantly impact their biological activity frontiersin.orgscispace.com. In the biosynthesis of other nucleoside antibiotics, such as nucleocidin, UDP-glucose dependent glucosyl transferases have been identified within the biosynthetic gene cluster and shown to be involved in attaching glucose moieties rsc.org. Phosphoglycosyl transferases (PGTs) are a specific type of GT that initiates the biosynthesis of bacterial glycoconjugates by transferring a phosphosugar from a nucleoside diphosphate (B83284) sugar to a lipid carrier nih.gov. While not directly involved in the core nucleoside structure of this compound, the activity of glycosyl transferases in modifying related antibiotic structures underscores the enzymatic diversity in nucleoside antibiotic assembly pathways.

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of polyoxin is subject to intricate transcriptional regulatory cascades. frontiersin.org These cascades involve various regulators, including pathway-specific regulators and potentially global regulators. frontiersin.orgmdpi.com

Genetic Regulation of Gene Expression in Producer Strains

Genetic regulation of polyoxin biosynthesis in Streptomyces cacaoi subsp. asoensis involves pathway-specific transcriptional regulators. A key regulator identified within the pol gene cluster is PolR, a protein showing similarity to other regulators in Streptomyces. microbiologyresearch.org Disruption of the polR gene significantly reduces or abolishes polyoxin production, while the introduction of an extra copy of polR can lead to increased polyoxin yields. microbiologyresearch.orgpatsnap.com PolR acts as a positive regulator, activating the transcription of at least two putative operons within the pol gene cluster, polC–polQ2 and polA–polB, which contain structural genes for polyoxin biosynthesis. microbiologyresearch.org Gel retardation assays have demonstrated that PolR specifically binds to the promoter regions of polC and polB. microbiologyresearch.org Another regulator, PolY, a SARP (Streptomyces antibiotic regulatory protein) family regulator, also positively controls polyoxin biosynthesis by directly activating the transcription of polR. frontiersin.orgmdpi.com This indicates a hierarchical regulatory system where PolY controls the expression of PolR, which in turn controls the expression of structural genes. frontiersin.org

Environmental and Metabolic Factors Influencing Biosynthetic Yields

Environmental and metabolic factors can significantly influence the yield of secondary metabolites like polyoxin. While specific detailed research findings on the precise environmental and metabolic factors optimizing this compound (Polyoxin B) yield in Streptomyces cacaoi are not extensively detailed in the provided snippets, general principles for Streptomyces secondary metabolite production apply. Factors such as culture media composition, including carbon and nitrogen sources and their ratio, can impact metabolic pathways and precursor availability for biosynthesis. researchgate.net Additionally, physical conditions like temperature and fermentation time are crucial for optimal production. researchgate.netgoogle.com Studies on other secondary metabolites in filamentous fungi suggest that manipulating cell growth and mycelial morphology, potentially influenced by factors affecting cell wall biosynthesis (which is targeted by polyoxin), can also regulate the biosynthesis of metabolites. researchgate.netnih.gov For instance, disrupting chitin (B13524) biosynthesis has been shown to affect the synthesis of other secondary metabolites in Monascus purpureus. researchgate.netnih.gov Improving fermentation processes and extraction techniques are also highlighted as strategies to enhance polyoxin yield and purity. google.com

Pathway Engineering and Combinatorial Biosynthesis for Novel Polyoxin Analogs

The understanding of the polyoxin biosynthetic gene cluster and pathway provides a basis for engineering approaches to generate novel polyoxin analogs with potentially improved bioactivities. researchgate.netnih.gov

Strategies for Genetic Manipulation of Biosynthetic Genes

Strategies for genetic manipulation of polyoxin biosynthetic genes in producer strains like Streptomyces cacaoi and Streptomyces aureochromogenes include gene disruption and the introduction of extra gene copies. microbiologyresearch.orgnih.gov Targeted gene inactivation through methods like PCR targeting technology can be used to investigate the role of specific genes in the pathway. oup.comresearchgate.net Heterologous expression of the polyoxin biosynthetic gene cluster in other Streptomyces hosts, such as Streptomyces lividans, has been demonstrated as a tool to study the pathway and produce polyoxins. oup.comcapes.gov.brresearchgate.net This also allows for the generation of novel compounds by expressing the cluster in mutant strains of other antibiotic producers, leading to hybrid antibiotics. researchgate.netnih.gov Standard methods for genetic manipulation in Streptomyces, such as conjugation and protoplast transformation, are employed in these strategies. scispace.com

Rational Design and Synthesis of Engineered Polyoxin Derivatives

Rational design and synthesis of engineered polyoxin derivatives are pursued to improve their properties, such as cellular uptake and metabolic stability, which can be limitations of the natural products. d-nb.info This involves leveraging the knowledge of the biosynthetic pathway and the structure-activity relationships of polyoxins. Analogs can be designed as mimics of the natural substrate (UDP-N-acetylglucosamine) or as transition state mimetics or mechanistic inhibitors of chitin synthase. d-nb.info The identification and characterization of enzymes in the pathway, such as PolB, an unusual UMP C-5 methylase, can open avenues for rational pathway engineering to optimize polyoxin components. oup.com Combinatorial biosynthesis, which involves combining genes or enzymes from different biosynthetic pathways, particularly from related nucleoside antibiotics like nikkomycins, is a powerful approach for generating hybrid polyoxin-nikkomycin antibiotics with potentially enhanced potency against fungal pathogens. researchgate.netresearchgate.netnih.gov This strategy has successfully led to the production of hybrid molecules with improved antifungal activity compared to their parent compounds. researchgate.netnih.gov

Mechanisms of Action of Piomycin Polyoxin B at the Cellular and Molecular Level

Interference with Fungal Cell Wall Integrity

The fungal cell wall provides essential structural support, maintaining cell shape and protecting the cell from environmental stresses, including osmotic pressure. mdpi.comnih.gov Chitin (B13524) is a key polysaccharide component of the fungal cell wall, contributing significantly to its rigidity and strength. frontiersin.orgnumberanalytics.com By disrupting chitin synthesis, Piomycin compromises the structural integrity of the cell wall. ontosight.ai

Molecular Interactions with Chitin Synthase Enzymes

At the molecular level, this compound acts as a competitive inhibitor of chitin synthase. ontosight.aiscispace.comresearchgate.netresearchgate.net Chitin synthase is the enzyme responsible for catalyzing the polymerization of N-acetylglucosamine units to form chitin chains. ontosight.ainumberanalytics.com this compound exhibits structural similarity to UDP-N-acetylglucosamine, the natural substrate of chitin synthase. researchgate.netresearchgate.net This molecular mimicry allows this compound to bind to the active site of chitin synthase, effectively competing with UDP-GlcNAc and preventing the enzyme from functioning correctly. scispace.comresearchgate.netresearchgate.net Studies using crude enzyme preparations of chitin synthetase from Alternaria kikuchiana have shown that Polyoxin (B77205) B strongly inhibits the enzyme in competition with UDP-acetylglucosamine. scispace.com

Downstream Cellular Effects on Fungal Pathogens

The compromised cell wall integrity resulting from the inhibition of chitin synthesis leads to several detrimental downstream effects on fungal pathogens. ontosight.ai

Morphological Alterations in Fungal Germ Tubes and Mycelia

Inhibition of chitin synthesis by this compound can induce significant morphological changes in susceptible fungi. nih.govasm.org Studies with Candida albicans and Cryptococcus neoformans treated with Polyoxin D (a related polyoxin) have shown marked alterations, including the formation of abnormally swollen cells and the growth of long, filamentous chains instead of normal budding or hyphal development. nih.govasm.org These morphological defects reflect the inability of the fungal cell to properly construct and maintain its cell wall during growth and morphogenesis. asm.org

Osmotic Instability and Cell Lysis in Susceptible Fungi

A critical consequence of a weakened fungal cell wall due to chitin synthesis inhibition is increased susceptibility to osmotic forces. asm.orgasm.org The cell wall is essential for counteracting the internal turgor pressure of the fungal cell, which is typically higher than the external environment. mdpi.comnih.gov When the cell wall's integrity is compromised by this compound, it can no longer withstand this internal pressure, leading to osmotic instability and ultimately, cell lysis and death. ontosight.aimdpi.comnih.gov This effect has been observed in susceptible fungi treated with polyoxins, where the weakened cell wall results in cell bursting, particularly in hypotonic environments. asm.orgasm.org

Antimicrobial Activity of Piomycin Polyoxin B in in Vitro Systems

Spectrum of Antifungal Activity

Polyoxin (B77205) B exhibits a specific and high level of activity against various phytopathogenic fungi. Its activity is notably directed towards certain groups of fungi, while being considerably less effective or inactive against others. Polyoxin B is generally reported to have little to no activity against bacteria google.com.

Efficacy Against Ascomycetes and Basidiomycetes

Polyoxin B demonstrates efficacy against a broad spectrum of fungal plant pathogens, including most species within the Ascomycetes and Basidiomycetes classes unimi.it. Its targeted mode of action, the inhibition of chitin (B13524) synthesis, is particularly effective against fungi that rely on chitin as a primary component of their cell walls mdpi.comjst.go.jp.

Activity Against Specific Fungal Pathogens (e.g., Alternaria spp., Botrytis cinerea, powdery mildews, Rhizoctonia solani)

In vitro studies have confirmed the activity of Polyoxin B against several significant fungal pathogens. It is effective against various Alternaria spp., including Alternaria kikuchiana and Alternaria mali google.comiaea.orgherts.ac.uk. Activity against Alternaria alternata has also been observed, with Polyoxin B suppressing mycelial growth at higher concentrations researchgate.net.

Polyoxin B is also known for its efficacy against Botrytis cinerea iaea.orgherts.ac.uk. Furthermore, it demonstrates activity against powdery mildews on a variety of host plants iaea.orgherts.ac.ukncats.io.

A key target for Polyoxin B is Rhizoctonia solani, the causal agent of rice sheath blight and other diseases jst.go.jpiaea.orgherts.ac.uk. In vitro, Polyoxin B concentrations above 200 µg/ml have been shown to inhibit the growth of R. solani . It has also shown efficacy against Sclerotinia sclerotiorum, exhibiting greater potency at lower concentrations (20-50 µg/ml) compared to R. solani, with significant suppression of mycelium development at concentrations ranging from 100 to 500 µg/ml .

Specific phytopathogens against which Polyoxin B has shown high activity in vitro include Cochliobolus miyabeanus, Pellicularia sasakii, and Piricularia oryzae google.com. However, it is important to note that Polyoxin B is reported to be hardly active against certain other fungi, such as Trichophyton, Candida, Cryptococcus, Aspergillus, and Mucor google.com. While one study on polymyxin (B74138) B (a distinct compound) mentioned activity against some Candida species nih.govd-nb.info, a study specifically on Polyoxin B's activity against Candida albicans indicated that sensitivity is highly dependent on the growth medium asm.org.

Quantitative Assessment of Antimicrobial Potency

Quantitative assessments of Polyoxin B's antimicrobial potency in vitro are typically conducted through the determination of minimal inhibitory concentrations (MICs) and in vitro growth inhibition assays. These methods provide valuable data on the concentrations required to inhibit fungal growth and the extent of that inhibition. Polyoxin B exerts its antifungal effects by competitively inhibiting chitin synthase, an enzyme crucial for fungal cell wall biosynthesis mdpi.comjst.go.jp. This inhibition leads to incomplete cell wall formation and characteristic morphological changes in fungal structures such as swelling in germ tubes, hyphae, and septa, ultimately suppressing fungal growth jst.go.jp.

Determination of Minimal Inhibitory Concentrations (MICs) in Fungal Assays

Minimal Inhibitory Concentration (MIC) is a standard measure used to determine the lowest concentration of an antimicrobial compound that inhibits the visible growth of a microorganism. In fungal assays, MICs for Polyoxin B have been determined for various plant pathogens. For instance, the MIC for Alternaria kikuchiana was found to be 1.56 µg/ml, and for Cochliobolus miyabeanus, it was 6.25 µg/ml google.com.

Studies on Candida albicans have shown variable MICs depending on the assay conditions. One report indicated an MIC of 16 mg/L (equivalent to 16 µg/ml) ncats.io. Another study highlighted the significant impact of growth medium composition on Candida albicans sensitivity, with an MIC of 0.1 µg/ml in a defined medium compared to 1,000 µg/ml in conventional media asm.org.

Beyond MICs, the potency of Polyoxin B as a chitin synthase inhibitor can also be quantified by its half-inhibitory concentration (IC50) against the enzyme. IC50 values for Polyoxin B on chitin synthase have been reported as 0.19 mM mdpi.com and 0.16 mM ncats.io.

In Vitro Growth Inhibition Assays

In vitro growth inhibition assays, such as the mycelial growth rate method, are commonly used to evaluate the effectiveness of Polyoxin B in preventing fungal development mdpi.com. These assays measure the reduction in fungal growth, typically mycelial extension, when exposed to different concentrations of the compound.

Research has shown that increasing concentrations of Polyoxin B lead to a progressive decrease in the development of mycelium of susceptible fungi . For Rhizoctonia solani, concentrations exceeding 200 µg/ml were required to inhibit growth . Against Sclerotinia sclerotiorum, Polyoxin B demonstrated significant suppression of mycelial development at concentrations ranging from 100 to 500 µg/ml . Polyoxin B was also effective in suppressing the mycelial growth of Alternaria alternata at higher concentrations when compared to certain other fungicides researchgate.net.

In addition to inhibiting mycelial growth, Polyoxin B, and related polyoxins like Polyoxin D, can inhibit other stages of the fungal life cycle in vitro, including spore germination and sporulation jst.go.jp. The characteristic morphological abnormalities induced by Polyoxin B, such as swelling, are a visual representation of its inhibitory effect on cell wall synthesis during growth jst.go.jp.

Mechanisms of Resistance to Piomycin Polyoxin B

Microbial Resistance Strategies

Alteration or Bypass of the Chitin (B13524) Synthesis Target

Piomycin's primary mode of action is the competitive inhibition of chitin synthetase, the enzyme responsible for catalyzing the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to a growing chitin chain. scispace.comnih.govjst.go.jp Resistance could theoretically arise from alterations in the chitin synthetase enzyme that reduce its affinity for this compound while retaining its catalytic activity with the natural substrate, UDP-N-acetylglucosamine. However, studies on Alternaria kikuchiana suggest that polyoxin (B77205) resistance is not due to the presence of an enzyme with altered affinity for this compound or the substrate UDP-N-acetylglucosamine. scispace.com Instead, the resistance appears to be linked to a decrease in the concentration of this compound at the enzyme site. scispace.com

While direct alteration of the chitin synthesis target's affinity might not be the primary mechanism, some studies suggest that changes in chitin synthase isozymes could play a role in differential sensitivity. For instance, in Saccharomyces cerevisiae, chitin synthetase 2 (Chs2), essential for primary septum formation, is more resistant to polyoxin D than Chs1, a repair enzyme. asm.org This suggests that intrinsic differences in chitin synthase isoforms can influence susceptibility.

Mechanisms of Reduced Intracellular Accumulation

A significant mechanism of resistance to this compound involves the reduction of the antibiotic's intracellular concentration. scispace.comapsnet.orgyoutube.com This can be achieved through decreased uptake or increased efflux of the compound.

Efflux Pump Systems

Efflux pumps are membrane-bound transporters that actively pump antimicrobial compounds out of the cell, thereby reducing their intracellular accumulation. youtube.comnih.govmdpi.com Upregulation of drug efflux pumps in the cell membrane has been implicated in multidrug resistance (MDR) in fungi, which can include reduced sensitivity to this compound. smallfruits.org While the specific efflux pumps involved in this compound resistance are still under investigation, studies on other antifungal agents and in different organisms highlight the significant role of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters in mediating multidrug resistance by extruding a wide range of compounds. nih.govmdpi.comd-nb.info Research indicates that upregulation of ABC transporters after exposure to polyoxins has been documented, and knocking out the ABC transporter gene BMR1 increased sensitivity to polyoxins in Pyricularia oryzae. mdpi.comsmallfruits.org

Altered Membrane Permeability

Changes in the permeability of the cell membrane can also lead to reduced intracellular accumulation of this compound. scispace.comapsnet.orgyoutube.comnih.govusda.gov Studies on Alternaria kikuchiana have suggested that lowered penetration of the antibiotic through the cell membrane into the enzyme site is a cause of polyoxin resistance in this fungus. scispace.comjst.go.jp Altered membrane permeability can result from changes in membrane composition or structure, affecting the transport of this compound into the cell. nih.govasm.org This mechanism appears to be a prominent factor in polyoxin resistance in Alternaria alternata. apsnet.org

Enzymatic Inactivation or Modification of this compound

Enzymatic inactivation or modification of antibiotics is a common resistance mechanism in microorganisms. youtube.comnih.gov While this mechanism is well-documented for other antibiotics like beta-lactams (via beta-lactamases) youtube.comnih.gov and polymyxins (via alkaline proteases) nih.gov, there is limited information available in the provided search results specifically detailing enzymatic inactivation or modification of this compound by resistant microorganisms. However, the general principle of enzymatic modification as a resistance strategy exists. youtube.com

Genetic Basis of Resistance

The development of resistance to this compound has a genetic basis. Studies on Alternaria alternata suggest that polyoxin resistance may involve major genes. apsnet.org In Cochliobolus heterostrophus, analyses of resistant mutants indicated that polyoxin resistance was conferred by monogenic genes. neliti.comresearchgate.net These genetic alterations can lead to the various resistance mechanisms observed, such as reduced membrane permeability or potential changes affecting efflux pump expression or activity. apsnet.orgsmallfruits.org While defined genetic tests in some fungi like A. alternata are challenging due to the lack of a known sexual cycle, efforts are underway to identify and clone the genes involved in polyoxin resistance. apsnet.org Furthermore, studies involving experimental evolution have identified novel genes, such as msp-8 in Neurospora crassa, whose deletion can lead to multidrug resistance, including resistance to this compound, through mechanisms potentially independent of target alteration or efflux pump upregulation, such as suppressed protein translation. nih.govproteomexchange.org

Chromosomal Mutations Conferring Resistance

Chromosomal mutations are a fundamental source of genetic variation that can lead to the evolution of fungicide resistance. In the context of Polyoxin B, studies on the plant pathogenic fungus Cochliobolus heterostrophus (formerly Helminthosporium maydis) have identified specific chromosomal loci associated with resistance. researchgate.net Through mutagenesis experiments and selection for polyoxin resistance, researchers identified five genes (Pol1 through Pol5) responsible for conferring resistance. researchgate.net Further studies on reddish-brown polyoxin-resistant mutants of C. heterostrophus revealed that mutations at two specific loci, Pol2 and Pol5, were responsible for both the altered pigmentation and polyoxin resistance, suggesting a pleiotropic effect of these genes. researchgate.net Allelism tests confirmed the existence of these two independent loci. researchgate.net The resistance conferred by these mutations was significant, with some mutants exhibiting high levels of resistance (MIC > 1600 μg/ml). researchgate.net Genetic analysis indicated that the resistance phenotype in these strains was due to alterations at a single gene locus in each resistant mutant. researchgate.net

While these studies highlight the role of specific gene mutations in conferring resistance, the precise molecular mechanisms by which alterations at the Pol2 and Pol5 loci lead to polyoxin resistance, beyond their association with pigmentation, require further elucidation. However, the identification of these chromosomal mutations underscores their importance as a source of resistance in fungal populations.

Role of Horizontal Gene Transfer in Dissemination of Resistance

Horizontal gene transfer (HGT) is a process by which genetic material is transferred between organisms, often across species boundaries, independent of vertical inheritance. uconn.edumdpi.comnih.gov HGT plays a significant role in the rapid dissemination of antimicrobial resistance genes among bacterial populations, contributing to the spread of resistance in both clinical and environmental settings. uconn.edunih.govfrontiersin.orgresearchgate.netbiochemjournal.com Mechanisms of HGT include conjugation (direct cell-to-cell contact), transformation (uptake of free DNA from the environment), and transduction (transfer mediated by bacteriophages). uconn.edumdpi.comnih.gov Mobile genetic elements such as plasmids, transposons, and integrons often carry resistance genes and facilitate their transfer via HGT. uconn.edumdpi.comnih.govresearchgate.netbiochemjournal.com

While HGT is a well-established mechanism for the spread of resistance in bacteria, its direct role in the dissemination of resistance to antifungal compounds like Polyoxin B in fungal plant pathogens is less extensively documented in the provided search results. The principles of HGT and the mobility of resistance genes are broadly applicable to microbial communities, including fungi, but specific instances of polyoxin B resistance genes being transferred horizontally between fungal strains or species were not prominently featured. However, the potential for HGT to contribute to the spread of resistance determinants within diverse microbial populations, including those in agricultural and environmental settings, remains a significant consideration in resistance management strategies. uconn.edumdpi.comnih.govfrontiersin.orgresearchgate.net

Development of Resistance in Agricultural and Environmental Settings

The widespread use of Polyoxin B in agriculture for controlling fungal diseases has led to the development of resistance in target pathogen populations. Studies on Botrytis cinerea, a significant plant pathogen, have demonstrated the emergence of reduced sensitivity and resistance to polyoxin fungicides in commercial greenhouses. researchgate.netsmallfruits.org Prolonged use of polyoxin in Israeli basil crops, in some cases for over a decade, has resulted in the presence of low-level resistant isolates, with frequencies reaching up to 73% in some commercial greenhouses. researchgate.net Experimental polyoxin treatments in a controlled greenhouse setting rapidly shifted the B. cinerea population towards low-level resistance, increasing the frequency of resistant isolates from 20% to 72% over two seasons. researchgate.net

Low-level resistance to polyoxin in B. cinerea is characterized by higher EC50 values compared to sensitive isolates. researchgate.net For instance, sensitive isolates had EC50 values ranging from 0.4 to 1.5 μg/ml, while low-level resistant isolates showed EC50 values between 4 and 6.5 μg/ml. researchgate.net This suggests a shift in the sensitivity distribution within the population under selection pressure.

The mechanisms underlying this reduced sensitivity in B. cinerea are still being investigated. While multiple mutations potentially conferring increasing levels of resistance are one possibility, another suggested mechanism is the overexpression of genes involved in drug efflux, such as ABC transporters. smallfruits.org Upregulation of ABC transporters after exposure to polyoxins and increased sensitivity when an ABC transporter gene (BMR1) was knocked out have been documented, supporting the potential role of efflux pumps in resistance. smallfruits.org

Beyond Botrytis cinerea, occurrences of polyoxin resistance (type unspecified) have also been reported in Alternaria alternata in apple orchards in Japan. usda.gov The path to resistance in these cases remained unclear, but the report highlighted the possibility of microbial resistance developing against polyoxin D zinc salt. usda.gov

The inherent genetic diversity within fungal populations, such as the broad diversity observed in B. cinerea, may also contribute to the presence of isolates with pre-existing reduced sensitivity to fungicides like polyoxin D, even before treatment application. smallfruits.org This underscores the complex interplay of factors, including selection pressure from fungicide use, the genetic plasticity of the pathogen, and the potential involvement of multiple resistance mechanisms, in the development and spread of resistance to Polyoxin B in agricultural and environmental settings.

Industrial Production and Fermentation Technologies for Piomycin Polyoxin B

Optimization of Fermentation Processes

Optimizing fermentation processes for Piomycin production involves fine-tuning various factors to enhance microbial growth and product accumulation. Key aspects include selecting and improving the microbial strain, as well as precisely controlling the physical and chemical parameters within the bioreactor. slideshare.net, mdpi.com

Strain Selection and Improvement through Mutagenesis and Genetic Engineering

The selection of a suitable microbial strain is the foundational step for efficient industrial fermentation. For this compound production, Streptomyces cacaoi var. asoensis has been identified as a key producer. google.com, herts.ac.uk Natural isolates of microorganisms typically produce commercially important products at low concentrations, necessitating continuous efforts in strain improvement to achieve high product titers. iipseries.org

Strain improvement can be achieved through classical methods like selection of natural variants and acclimatization, as well as through genetic modification techniques such as mutagenesis and genetic engineering. , iipseries.org, frontiersin.org Mutagenesis, often employing chemical agents or radiation, can induce genetic changes that lead to improved productivity. Genetic engineering allows for more targeted manipulation of the microbial genome to enhance the biosynthesis pathway of this compound. researchgate.net, frontiersin.org For instance, studies have explored the polyoxin (B77205) biosynthetic gene cluster in S. cacaoi to understand and manipulate the genes involved in this compound production, such as polB, which is responsible for C5-methylation in polyoxin biosynthesis. nih.gov, d-nb.info

Bioreactor Design and Process Parameter Control (e.g., aeration, nutrient feeding, pH, temperature)

Bioreactor design is critical to provide an optimal environment for microbial growth and this compound production at a large scale. silae.it Bioreactors are designed to be sterile, corrosion-resistant vessels, often made of stainless steel, with systems for aeration, agitation, temperature control, and monitoring. , silae.it

Precise control of process parameters within the bioreactor is essential for maximizing fermentation efficiency and product yield. slideshare.net, patsnap.com, nottingham.ac.uk

Aeration and Agitation: Adequate oxygen supply is vital for the aerobic fermentation of Streptomyces species. , Aeration systems introduce sterile air into the fermenter, and agitation systems ensure thorough mixing of the fermentation broth, enhancing oxygen transfer and nutrient distribution. , The dissolved oxygen concentration can be regulated by adjusting the aeration rate.

Nutrient Feeding: The composition and feeding strategy of the culture medium significantly impact this compound production. Optimizing carbon and nitrogen sources is crucial. For example, studies on Streptomyces aureochromogenes have shown that moderate concentrations of sucrose (B13894) support high levels of polyoxin production, while glucose may lead to better mycelial growth but no polyoxin production. Fed-batch fermentation strategies, where nutrients are added during the process, can be employed to achieve higher product concentrations. conicet.gov.ar, mdpi.com

pH Control: Microbial growth and metabolism are highly sensitive to pH. , patsnap.com Maintaining the optimal pH range for the producing strain is critical and can be achieved by adding acidic or alkaline substances or using buffering systems.

Temperature: Each microbial species has an optimal temperature range for growth and product formation. slideshare.net, patsnap.com Temperature sensors and control systems are used to maintain a stable fermentation temperature. , nottingham.ac.uk

Monitoring and control systems continuously track parameters such as temperature, pH, dissolved oxygen, and agitation speed, allowing for automatic adjustments to maintain optimal conditions throughout the fermentation process. , nottingham.ac.uk

Downstream Processing and Purification Methodologies

Following fermentation, downstream processing is necessary to isolate and purify this compound from the complex culture broth. This involves several steps to separate the desired product from microbial biomass, media components, and other metabolites.

Extraction Techniques for Secondary Metabolites

Extraction is the initial step in separating this compound from the fermentation broth. Since this compound is a water-soluble compound, aqueous extraction techniques are typically employed. tandfonline.com, google.com The polyoxin complex, containing this compound (Polyoxin B) and other polyoxins, is collected from the culture medium. google.com Techniques for extracting secondary metabolites from complex mixtures include solvent extraction, which can be polarity-dependent. mdpi.com For polyoxins, adsorption onto active carbon from the culture filtrate has been reported as an initial step. tandfonline.com

Chromatographic and Crystallization Approaches for High Purity this compound

After extraction, further purification steps are required to obtain high-purity this compound. Chromatographic techniques are widely used for this purpose due to their ability to separate components based on their differential partitioning between a stationary and a mobile phase. herts.ac.uk, mdpi.com, slideshare.net

Chromatographic methods that have been applied to polyoxin purification include distribution chromatography and column chromatography using resins such as Dowex 50W and sulfoethylsephadex. google.com, tandfonline.com High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for the analysis and purification of compounds like Polyoxin B. sielc.com, , asm.org Reverse phase HPLC methods using columns like Newcrom R1 with mobile phases containing acetonitrile, water, and an acid (phosphoric acid or formic acid) have been developed for Polyoxin B analysis and preparative separation. sielc.com, sielc.com

Crystallization is another important purification technique that can be used to obtain high-purity this compound. Repeated recrystallization from aqueous solvents, such as aqueous alcohol, can be employed for the separation and purification of polyoxins. google.com While Polyoxin A can be obtained as colorless needles through crystallization, Polyoxin B is typically obtained as a crystalline powder. google.com, tandfonline.com Fractional crystallization can also be used for the separation of polyoxins A and B. google.com

Interactive Data Tables:

Unfortunately, the search results did not provide sufficient detailed quantitative data on fermentation parameters (like specific yields at different temperatures, pH values, aeration rates, or nutrient concentrations for this compound production specifically) or detailed recovery rates and purity levels for each step of the downstream processing to generate comprehensive, interactive data tables as requested. The information available is more descriptive of the techniques used and the general impact of parameters.

Q & A

Basic Research Questions

Q. How can researchers formulate a PICOT research question to evaluate Piomycin’s antimicrobial efficacy?

  • Methodological Answer : Use the PICOT framework to structure the question:

  • P opulation: Define the microbial strain or patient cohort (e.g., Staphylococcus aureus-infected murine models).
  • I ntervention: Specify this compound dosage, administration route, and treatment duration.
  • C omparison: Identify a control (e.g., standard antibiotics like vancomycin or placebo).
  • O utcome: Measure outcomes like minimum inhibitory concentration (MIC) or survival rates.
  • T imeframe: Set a follow-up period (e.g., 48 hours for in vitro assays).
    Example: “In methicillin-resistant S. aureus (MRSA) isolates (P), how does this compound at 10 µg/mL (I) compare to vancomycin (C) in reducing biofilm formation (O) over 72 hours (T)?” .

Q. What are best practices for conducting a literature review on this compound’s mechanism of action?

  • Methodological Answer :

  • Use systematic review frameworks (e.g., PICO or SPIDER) to structure searches in databases like PubMed or EMBASE.
  • Combine terms: “this compound” + “mechanism of action” + “antibiotic resistance” + “in vitro models.”
  • Prioritize peer-reviewed studies with robust experimental designs (e.g., crystallography for target binding or transcriptomic analyses).
  • Exclude non-academic sources (e.g., commercial websites) to ensure reliability .

Q. How should researchers design dose-response experiments for this compound?

  • Methodological Answer :

  • Use logarithmic dilution series (e.g., 0.5–128 µg/mL) to determine MIC values.
  • Include positive (e.g., known antibiotics) and negative (vehicle-only) controls.
  • Replicate experiments across biological and technical triplicates to assess variability.
  • Validate results with complementary assays (e.g., time-kill curves or electron microscopy for morphological changes) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different bacterial strains?

  • Methodological Answer :

  • Perform meta-analyses to identify confounding variables (e.g., strain-specific efflux pumps or biofilm matrices).
  • Validate findings using in vivo models (e.g., zebrafish infection assays) to contextualize in vitro results.
  • Engage interdisciplinary teams (e.g., microbiologists, bioinformaticians) to interpret genomic or proteomic discrepancies .

Q. What ethical considerations are critical when designing clinical trials for this compound?

  • Methodological Answer :

  • Obtain informed consent with clear communication of risks (e.g., gastrointestinal side effects).
  • Ensure data anonymization and compliance with regulations like GDPR or HIPAA.
  • Establish an independent ethics review board to monitor adverse events and trial termination criteria .

Q. How can multi-omics approaches enhance understanding of this compound’s resistance mechanisms?

  • Methodological Answer :

  • Integrate transcriptomics (RNA-seq) to identify upregulated resistance genes (e.g., mgrA in S. aureus).
  • Use metabolomics (LC-MS) to detect this compound-induced metabolic shifts (e.g., altered lipid biosynthesis).
  • Apply CRISPR interference to validate candidate genes’ roles in resistance .

Methodological Frameworks for Data Analysis

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with other antibiotics?

  • Methodological Answer :

  • Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
  • Apply Bliss independence or Loewe additivity models to quantify synergy.
  • Perform Kaplan-Meier survival analysis for in vivo combination studies .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer :

  • Standardize protocols for plasma sampling times and storage conditions (−80°C).
  • Use LC-MS/MS for precise quantification of this compound concentrations.
  • Publish raw data and analytical code in open-access repositories (e.g., Zenodo) .

Tables for Reference

Table 1 : Key Parameters for PICOT Question Development

ComponentExample for this compound Research
PopulationMRSA-infected diabetic patients
InterventionThis compound 15 mg/kg IV twice daily
ComparisonLinezolid 600 mg oral twice daily
Outcome30-day mortality rate
Timeframe6-month follow-up period

Table 2 : Common Pitfalls in this compound Research Design

PitfallMitigation Strategy
Underpowered sample sizeUse G*Power to calculate a priori sample size
Uncontrolled confoundersStratify analysis by comorbidities (e.g., renal impairment)
Overreliance on in vitro dataValidate findings in animal models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.